Drimendiol
Overview
Description
Drimendiol is a sesquiterpenoid alcohol derived from drimenol. It belongs to the class of octahydronaphthalenes and is characterized by the presence of two hydroxyl groups at the 11 and 12 positions of the drimenol structure . This compound is found in various plants, including Drimys winteri, and has been studied for its biological activities, particularly its antifungal properties .
Mechanism of Action
Target of Action
Drimendiol is a drimane sesquiterpenoid that has been found to have activity against various types of yeast, including Candida albicans, C. krusei, and C. parapsilosis . The primary target of this compound is believed to be the enzyme lanosterol 14α-demethylase , which plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
This compound’s mode of action is thought to involve the inhibition of lanosterol 14α-demethylase . By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to alterations in the integrity and function of the fungal cell membrane . This disruption can inhibit the growth and proliferation of the yeast cells .
Biochemical Pathways
This compound affects the ergosterol biosynthesis pathway by inhibiting the enzyme lanosterol 14α-demethylase . Ergosterol is a key component of fungal cell membranes, and its disruption can lead to cell death . Therefore, the inhibition of this pathway is a common target for antifungal agents .
Pharmacokinetics
It is known that this compound is a product of the high-yield reduction of polygodial and isotadeonal with nabh in methanol .
Result of Action
The result of this compound’s action is the inhibition of yeast growth and proliferation . It has been shown to inhibit biofilm formation of C. albicans, S. aureus, and S. epidermidis with 50% biofilm inhibitory concentration values (BIC 50 s) of 25.5, 65.1, and 67.1 µg/ml, respectively .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this compound involves the biotransformation of certain compounds by Cladosporium antarcticum, a fungus isolated from sediments of Glacier Collins in Antarctica . .
Biochemical Analysis
Biochemical Properties
Drimendiol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is synthesized from drimenol through the action of drimenol oxidase . This compound has been shown to inhibit the formation of biofilms by Candida albicans, Staphylococcus aureus, and Staphylococcus epidermidis, with biofilm inhibitory concentration values (BIC50) of 25.5, 65.1, and 67.1 µg/ml, respectively . This inhibition is likely due to its interaction with enzymes involved in biofilm formation, disrupting their normal function.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been found to inhibit the production of alginic acid in biofilms of Pseudomonas syringae, suggesting a quorum sensing inhibitory effect . Additionally, this compound has been shown to cause hyphal cell wall damage and lipid peroxidation in Gaeumannomyces graminis var. tritici, a soilborne pathogen . These effects indicate that this compound can influence cell signaling pathways, gene expression, and cellular metabolism, leading to its antimicrobial properties.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. This compound has been shown to inhibit quorum sensing in Chromobacterium violaceum and reduce biofilm formation in Pseudomonas syringae . This inhibition is likely due to its binding interactions with quorum sensing molecules, preventing them from activating their target genes. Additionally, this compound has been found to inhibit the production of violacein, a quorum sensing-regulated pigment, further supporting its role as a quorum sensing inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has been shown to be stable under various conditions, with a shelf life of up to four years when stored at -20°C . Over time, this compound continues to exhibit its antimicrobial properties, with no significant degradation observed in in vitro studies . Long-term effects on cellular function have not been extensively studied, but its stability suggests that it can maintain its activity over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits antimicrobial properties without significant toxicity . At higher doses, this compound may cause adverse effects, including cytotoxicity and potential damage to cellular structures . Threshold effects have been observed, with higher concentrations required to achieve significant antimicrobial activity
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly in its synthesis from drimenol. The conversion of drimenol to this compound is catalyzed by drimenol oxidase, an enzyme that introduces a hydroxyl group at the C-12 position . This compound can further undergo oxidation to form other drimane sesquiterpenoids, such as polygodial . These metabolic pathways highlight the role of this compound in the biosynthesis of bioactive compounds with antimicrobial properties.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been shown to accumulate in specific cellular compartments, where it exerts its antimicrobial effects . The transport and distribution of this compound are likely mediated by its interactions with membrane transporters and binding proteins, facilitating its localization to target sites within the cell.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize to the cell membrane and other cellular compartments, where it can interact with its target biomolecules . This localization is likely directed by specific targeting signals and post-translational modifications that guide this compound to its site of action. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Drimendiol can be synthesized from drimenol through a hydroxylation reaction. The process involves the use of a cytochrome P450 enzyme, specifically drimenol oxidase, which catalyzes the conversion of drimenol to this compound . This reaction can be carried out in yeast or plant hosts expressing the drimenol oxidase gene .
Industrial Production Methods
Industrial production of this compound involves the use of transgenic plants or microorganisms engineered to express the drimenol oxidase enzyme. These organisms can produce this compound in large quantities, which can then be extracted and purified for various applications .
Chemical Reactions Analysis
Types of Reactions
Drimendiol undergoes several types of chemical reactions, including:
Oxidation: This compound can be further oxidized to form compounds such as cinnamolide.
Reduction: This compound can be reduced to form drimane sesquiterpenoids.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include cytochrome P450 enzymes and molecular oxygen.
Reduction: Sodium borohydride (NaBH4) in methanol is commonly used for the reduction of this compound.
Substitution: Various nucleophiles can be used for substitution reactions involving the hydroxyl groups.
Major Products Formed
Cinnamolide: Formed through the oxidation of this compound.
Drimane Sesquiterpenoids: Formed through the reduction of this compound.
Scientific Research Applications
Drimendiol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various drimane sesquiterpenoids.
Biology: Studied for its role in plant defense mechanisms against herbivores and pathogens.
Medicine: Investigated for its antifungal properties, particularly against Candida species.
Industry: Used in the development of natural biofungicides for sustainable agriculture.
Comparison with Similar Compounds
Drimendiol is unique among drimane sesquiterpenoids due to its specific hydroxylation pattern. Similar compounds include:
Drimenol: The precursor to this compound, lacking the additional hydroxyl group.
Polygodial: A drimane sesquiterpenoid dialdehyde with potent antifungal properties.
Isodrimeninol: A hydroxylated derivative of drimenol with similar biological activities.
This compound’s unique structure and biological activities make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[(1R,4aS,8aS)-2-(hydroxymethyl)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,12-13,16-17H,4,6-10H2,1-3H3/t12-,13-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTDAKOPPDXZDV-KCQAQPDRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC=C(C2CO)CO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC=C([C@@H]2CO)CO)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of Drimendiol and what are its potential applications?
A1: this compound is a drimane sesquiterpenoid found in Drimys winteri, a Chilean native tree. Research suggests that this compound exhibits quorum sensing inhibition activity, making it a potential candidate for developing new antibacterial agents []. Additionally, studies have explored its antifungal properties against Candida yeast species [, ].
Q2: How does this compound exert its antifungal effects?
A2: While the exact mechanism of action is still under investigation, in silico studies propose that this compound might inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis. Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to antifungal effects [].
Q3: How effective is this compound against different Candida species?
A3: Research shows varying levels of efficacy against different Candida species. One study found that 3β-hydroxythis compound (a specific isomer of this compound) exhibited a minimum inhibitory concentration (MIC) lower than 15 µg/mL against Candida albicans, C. krusei, and C. parapsilosis [].
Q4: Beyond its antifungal activity, does this compound affect bacterial biofilms?
A4: Yes, this compound has been shown to decrease biofilm formation in Pseudomonas syringae strains. This effect, combined with its quorum sensing inhibition, enhances the biocidal activity of CuSO4 on P. syringae biofilms [].
Q5: What is the role of this compound in the biosynthesis of insect deterrents?
A5: this compound is an intermediate in the biosynthetic pathway leading to polygodial, a known insect antifeedant. A study identified a drimenol synthase (PhDS) and a drimenol oxidase (PhDOX1) from Persicaria hydropiper that can convert farnesyl diphosphate to this compound, which can then be further oxidized to polygodial [].
Q6: Can the genes involved in this compound biosynthesis be utilized for pest control?
A6: Research suggests this is a possibility. Heterologous expression of PhDS and PhDOX1 in yeast and Nicotiana benthamiana resulted in the production of this compound and other drimane derivatives, including cinnamolide, which also exhibits antifeedant activity against whiteflies and aphids [].
Q7: Has the complete structure elucidation of this compound and related compounds been achieved?
A7: Yes, studies have used 1D and 2D NMR (COSY, HSQC, and HMBC) spectra, HRESIMS, and comparison with existing data to fully characterize the structure of this compound, along with other drimane derivatives like polygodial, isotadeonal, and isodrimeninol [, ].
Q8: Are there any analytical techniques specifically used to quantify this compound?
A8: While specific methods for quantifying this compound are not detailed in the provided abstracts, GC-MS analysis is commonly used for identifying and quantifying sesquiterpenes, including drimane derivatives, in plant extracts []. Further research would be needed to establish specific and validated analytical methods for this compound quantification.
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